molecular formula C9H11F2NO3S B14930600 N-[2-(difluoromethoxy)-5-methylphenyl]methanesulfonamide

N-[2-(difluoromethoxy)-5-methylphenyl]methanesulfonamide

Cat. No.: B14930600
M. Wt: 251.25 g/mol
InChI Key: KTJLZSHQSRZCFB-UHFFFAOYSA-N
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Description

N-[2-(difluoromethoxy)-5-methylphenyl]methanesulfonamide is a chemical compound with the molecular formula C9H11F2NO3S and a molecular weight of 251.25 g/mol . This compound is characterized by the presence of a difluoromethoxy group, a methyl group, and a methanesulfonamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(difluoromethoxy)-5-methylphenyl]methanesulfonamide typically involves the reaction of 2-(difluoromethoxy)-5-methylphenylamine with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds as follows:

2-(difluoromethoxy)-5-methylphenylamine+methanesulfonyl chlorideThis compound+HCl\text{2-(difluoromethoxy)-5-methylphenylamine} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-(difluoromethoxy)-5-methylphenylamine+methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(difluoromethoxy)-5-methylphenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the substituent used.

Scientific Research Applications

N-[2-(difluoromethoxy)-5-methylphenyl]methanesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(difluoromethoxy)-5-methylphenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(difluoromethoxy)phenyl]methanesulfonamide
  • N-[2-(methoxy)-5-methylphenyl]methanesulfonamide
  • N-[2-(difluoromethoxy)-5-chlorophenyl]methanesulfonamide

Uniqueness

N-[2-(difluoromethoxy)-5-methylphenyl]methanesulfonamide is unique due to the presence of both the difluoromethoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups can provide distinct properties compared to other similar compounds, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C9H11F2NO3S

Molecular Weight

251.25 g/mol

IUPAC Name

N-[2-(difluoromethoxy)-5-methylphenyl]methanesulfonamide

InChI

InChI=1S/C9H11F2NO3S/c1-6-3-4-8(15-9(10)11)7(5-6)12-16(2,13)14/h3-5,9,12H,1-2H3

InChI Key

KTJLZSHQSRZCFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)F)NS(=O)(=O)C

Origin of Product

United States

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